molecular formula C21H26ClN3O2. 2 HCl B600804 Cetirizine amide dihydrochloride CAS No. 200707-85-3

Cetirizine amide dihydrochloride

Katalognummer: B600804
CAS-Nummer: 200707-85-3
Molekulargewicht: 387.91 2 36.46
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cetirizine amide dihydrochloride typically involves the reaction of cetirizine with hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Cetirizine amide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cetirizine derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Cetirizine amide dihydrochloride is primarily utilized in pharmacological studies to evaluate its effectiveness against allergic reactions. Research indicates that it significantly reduces the occurrence of wheals, erythema, and pruritus compared to placebo treatments .

Toxicological Investigations

A notable case study documented cetirizine as a causative agent for drug-induced methemoglobinemia. An 18-year-old female developed this condition after ingesting high doses of cetirizine, resulting in central cyanosis unresponsive to oxygen therapy. This case underscores the potential toxic effects associated with excessive consumption of antihistamines .

Pharmaceutical Development

The compound is also explored for its polymorphic forms, which can exhibit varying bioavailability and dissolution characteristics. This research aims to optimize the therapeutic efficacy of this compound by identifying the most suitable form for specific applications .

Case Study: Drug-Induced Methemoglobinemia

  • Patient Profile : An 18-year-old female with no prior history of severe reactions to cetirizine.
  • Incident : Ingestion of approximately 120 to 180 mg of cetirizine led to abdominal pain and central cyanosis.
  • Outcome : The patient was treated with ascorbic acid and methylene blue, highlighting the importance of monitoring dosage and potential side effects associated with high intake levels .

Data Summary Table

Application AreaFindingsReferences
Pharmacological EfficacySignificant reduction in allergy symptoms compared to placebo
Toxicological EffectsDocumented case of methemoglobinemia due to high doses
Pharmaceutical DevelopmentExploration of polymorphic forms for enhanced bioavailability

Wirkmechanismus

Cetirizine amide dihydrochloride exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and redness. The compound’s action is primarily outside the central nervous system, minimizing sedative effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Cetirizine amide dihydrochloride is unique due to its specific formulation as a dihydrochloride salt, which may offer distinct pharmacokinetic properties compared to other salt forms. Its high selectivity for peripheral H1 receptors also sets it apart from first-generation antihistamines, which often cause more sedation .

Biologische Aktivität

Cetirizine amide dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used for the treatment of allergic conditions. This compound exhibits a range of biological activities, particularly in its interaction with histamine receptors and its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Target and Mode of Action

This compound primarily targets the Histamine-1 (H1) receptors , inhibiting their activation. This selective inhibition prevents the downstream effects associated with histamine release, such as vasodilation and increased vascular permeability, thereby alleviating symptoms of allergic reactions like sneezing, itching, and nasal congestion .

Biochemical Pathways

The compound modulates several biochemical pathways involved in allergic responses. By blocking H1 receptors, it reduces the expression of adhesion molecules and cellular infiltration associated with allergic inflammation. Additionally, cetirizine has been shown to suppress the NF-κB pathway, which is crucial in regulating inflammatory responses .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Bioavailability : Over 70%, indicating good absorption.
  • Half-life : Approximately 8.3 hours, allowing for once-daily dosing.
  • Metabolism : Limited metabolism primarily through oxidative pathways without significant involvement of cytochrome P450 enzymes .

The compound is predominantly excreted unchanged in urine (70-85%), minimizing potential drug interactions with other medications that rely on hepatic metabolism .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits bactericidal effects against various strains of both Gram-positive and Gram-negative bacteria. An exploratory study indicated that cetirizine showed significant antimicrobial activity against 51 bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

In Vitro and In Vivo Studies

  • In Vitro Studies : Cetirizine demonstrated bactericidal activity at concentrations ranging from 200 to 1000 μg/ml against various bacterial strains. The compound inhibited bacterial growth effectively within this range .
  • In Vivo Studies : In animal models challenged with S. typhimurium, cetirizine provided significant protection at a dosage of 100 μg/ml. The treated groups showed no mortality compared to control groups that exhibited high mortality rates .

Case Study 1: Efficacy Against Allergic Reactions

A clinical trial involving patients with allergic rhinitis demonstrated that this compound significantly reduced symptoms compared to placebo. Patients reported decreased nasal congestion and reduced sneezing frequency after administration .

Case Study 2: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of cetirizine against S. aureus and S. typhi, the drug was shown to reduce bacterial counts significantly in treated mice compared to controls. The results indicated a dose-dependent response where higher concentrations led to greater reductions in viable bacterial counts .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntihistamineSelective H1 receptor antagonist reducing allergic symptoms
AntimicrobialBactericidal activity against Gram-positive/negative bacteria
PharmacokineticsBioavailability >70%, half-life ~8.3 hours
ImmunomodulatorySuppression of inflammatory pathways

Eigenschaften

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDFTQNLTBVBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049052
Record name Cetirizine amide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200707-85-3
Record name Cetirizine amide dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200707853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetirizine amide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETIRIZINE AMIDE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX79524H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.